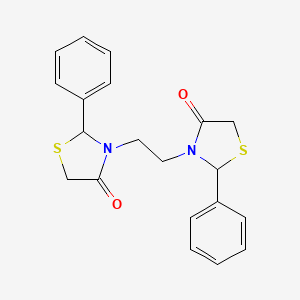
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is a chemical compound with a complex structure that includes an ethoxyethyl group, a cyano group, and an octylamino group attached to a hept-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the hept-2-enoate backbone, followed by the introduction of the cyano group and the octylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in maintaining consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the octylamino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxyethyl 2-cyano-3-(hexylamino)hept-2-enoate
- 2-Ethoxyethyl 2-cyano-3-(decylamino)hept-2-enoate
- 2-Methoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
Uniqueness
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility, while the octylamino group provides hydrophobic character, making it suitable for various applications.
Propiedades
Número CAS |
91235-26-6 |
|---|---|
Fórmula molecular |
C20H36N2O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate |
InChI |
InChI=1S/C20H36N2O3/c1-4-7-9-10-11-12-14-22-19(13-8-5-2)18(17-21)20(23)25-16-15-24-6-3/h22H,4-16H2,1-3H3 |
Clave InChI |
POXDFXBPJMXXJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


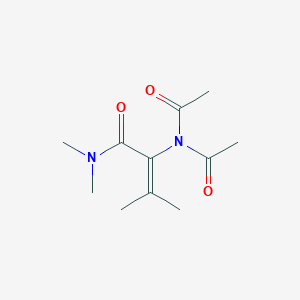
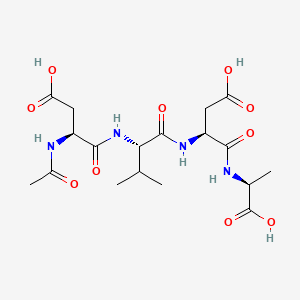
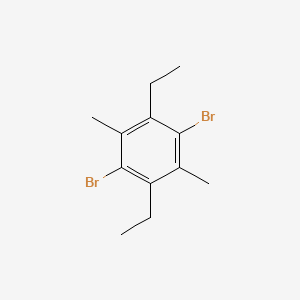

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
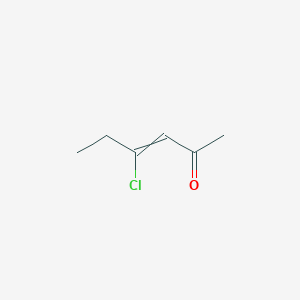
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)

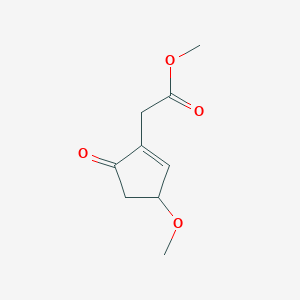
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
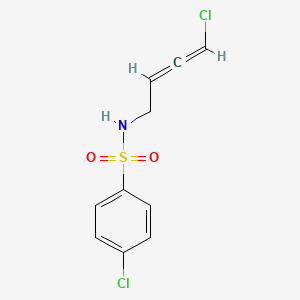
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
